molecular formula C28H48N7O17P3S B1248970 C7:0-CoA CAS No. 17331-97-4

C7:0-CoA

Cat. No.: B1248970
CAS No.: 17331-97-4
M. Wt: 879.7 g/mol
InChI Key: CHVYGJMBUXUTSX-SVHODSNWSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Composition and Formula

Heptanoyl-CoA is composed of a heptanoyl group (C₇H₁₃CO-) covalently linked to coenzyme A (CoA) via a thioester bond. Its molecular formula is C₂₈H₄₈N₇O₁₇P₃S , with a computed molecular weight of 879.7 g/mol . The structure includes:

  • Heptanoyl moiety : A seven-carbon saturated acyl chain.
  • CoA backbone : Adenosine 5′-diphosphate, pantothenic acid, and a thioester linkage.
Component Role in Structure
Heptanoyl group Acyl chain for metabolic processing
Coenzyme A (CoA) Carrier for acyl group transfer
Thioester bond Labile linkage enabling enzymatic cleavage

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for heptanoyl-CoA is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptanethioate . Key stereochemical features include:

  • Five defined stereocenters : In CoA’s adenosine, pantothenic acid, and phosphodiester backbone.
  • Absolute configuration : (2R,3S,4R,5R) for the oxolane ring and (3R) for the pantothenic acid moiety.

Structural Isomerism and Tautomeric Forms

Heptanoyl-CoA does not exhibit significant structural isomerism due to its linear acyl chain. However, its thioester bond and CoA backbone are susceptible to keto-enol tautomerism under specific conditions. While not directly observed in heptanoyl-CoA, related acyl-CoA derivatives (e.g., 4-hydroxyacyl-CoAs) undergo reversible tautomerization between keto and enol forms during β-oxidation.

Physicochemical Properties

Solubility and Stability Profile
Property Value/Description Source
Solubility (water) <50 mg/mL at 25°C
Aqueous stability Degrades rapidly; solutions stored ≤1 day
Storage -20°C as lyophilized solid
pH sensitivity Stable in buffered solutions (pH 6.8–8.5)

Heptanoyl-CoA’s solubility is influenced by its polar CoA moiety and hydrophobic heptanoyl chain. Aqueous solutions require inert gas purging to prevent oxidation.

Spectral Characteristics
Nuclear Magnetic Resonance (NMR)
Signal Chemical Shift (δ, ppm) Assignment Source
Heptanoyl CH₃ 0.9–1.0 Terminal methyl group
Adenosine H-8 8.2–8.4 Aromatic proton
Pantothenic CH₂ 2.1–2.3 Methylene adjacent to thioester

Predicted ¹H NMR spectra (900 MHz, D₂O) highlight distinct peaks for the heptanoyl chain and CoA backbone.

Mass Spectrometry (MS)
Ionization Mode Observed m/z Fragmentation Pattern Source
ESI+ 880.2 ([M+H]⁺) Neutral loss of ADP (339 Da)
ESI- 878.2 ([M-H]⁻) Cleavage at thioester bond

High-resolution MS confirms the molecular ion and fragmentation pathways characteristic of acyl-CoAs.

Infrared Spectroscopy (IR)
Vibration Wavenumber (cm⁻¹) Functional Group Source
C=O stretch 1668–1626 Thioester (free vs. bound)
C-O (ester) 1240–1100 Phosphodiester bonds

IR studies reveal a downward shift in C=O stretching frequency upon enzyme binding, indicating hydrogen bonding stabilization.

Properties

CAS No.

17331-97-4

Molecular Formula

C28H48N7O17P3S

Molecular Weight

879.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptanethioate

InChI

InChI=1S/C28H48N7O17P3S/c1-4-5-6-7-8-19(37)56-12-11-30-18(36)9-10-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-13-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1

InChI Key

CHVYGJMBUXUTSX-SVHODSNWSA-N

Isomeric SMILES

CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Pathways and Metabolism

Heptanoyl-CoA is involved in several metabolic processes, particularly in fatty acid metabolism. It serves as a substrate for various enzymes that facilitate the β-oxidation process, which is crucial for energy production from fatty acids. The compound participates in mitochondrial and peroxisomal pathways, contributing to the generation of acetyl-CoA and other metabolites essential for cellular functions .

Case Study: Reye Syndrome
A notable study examined the accumulation of short- and medium-chain acyl-CoA intermediates, including heptanoyl-CoA, in patients with Reye syndrome. The research suggested that impaired fatty acid oxidation leads to elevated levels of these metabolites, which may contribute to the disease's clinical manifestations. The findings indicate that heptanoyl-CoA accumulation could inhibit mitochondrial pathways critical for energy metabolism .

Analytical Methods for Acyl-CoA Profiling

The development of analytical techniques to measure heptanoyl-CoA levels is vital for understanding its role in metabolic health. A recent study introduced a targeted HILIC-MS/MS method that allows for the simultaneous analysis of various acyl-CoA species, including heptanoyl-CoA. This method was applied to HepG2 cells under different conditions, revealing alterations in acyl-CoA profiles that correlate with metabolic states .

Parameter Method Findings
Analytical TechniqueHILIC-MS/MSIdentified differences in acyl-CoA profiles
Sample TypeHepG2 CellsIncreased medium- and long-chain acyl-CoAs observed
ConditionStarved StateDecreased free CoA levels

Biotechnological Applications

Heptanoyl-CoA is also significant in biotechnological applications where it can be used as a building block for synthesizing bioactive compounds. Enzymatic modifications using heptanoyl-CoA derivatives have been explored to create novel compounds with potential therapeutic properties.

Case Study: Enzyme Engineering
Research on a mutant enzyme capable of synthesizing heptanoyl-CoA from heptanoic acid demonstrated its utility in generating various acyl-CoA products. This enzymatic approach allows for the production of useful chemical building blocks that can be employed in diverse applications, including drug development and metabolic engineering .

Clinical Implications

The measurement and understanding of heptanoyl-CoA levels have clinical implications, especially concerning metabolic disorders. Elevated levels of medium-chain acyl-CoAs have been linked to various conditions, including metabolic syndromes and mitochondrial diseases.

Clinical Research Findings

  • In patients with metabolic disorders, abnormal accumulation of heptanoyl-CoA has been observed, suggesting its potential as a biomarker for diagnosing specific fatty acid oxidation defects.
  • Studies indicate that therapeutic strategies targeting the normalization of acyl-CoA profiles may improve clinical outcomes in affected individuals .

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the dehydration of heptanoic acid using anhydrous toluene, followed by suspension in tetrahydrofuran (THF) at −78°C. n-Butyllithium (1.6 M in hexane) is added dropwise to deprotonate the acid, forming a reactive enolate intermediate. Subsequent addition of 1-iodoheptane introduces the heptanoyl group, which is then quenched with hydrochloric acid to yield the activated thioester.

Key Steps:

  • Activation: Heptanoic acid is converted to its imidazolide using CDI.

  • Coupling: The activated acid reacts with coenzyme A’s thiol group under inert conditions.

  • Purification: The crude product is precipitated with acetone, followed by centrifugation and HPLC-UV-MS analysis.

Optimization and Yield

The reaction achieves optimal yields (70–85%) when conducted at low temperatures (−78°C) to minimize side reactions. Internal standards such as isovaleryl-CoA and n-heptadecanoyl-CoA are added during HPLC analysis to quantify heptanoyl-CoA accurately. Challenges include the sensitivity of coenzyme A to oxidative degradation, necessitating strict anaerobic conditions.

Enzymatic Synthesis Using Acyl-CoA Ligases

Enzymatic methods leverage the specificity of acyl-CoA ligases (ACLs) to catalyze ATP-dependent formation of heptanoyl-CoA from heptanoic acid and coenzyme A.

Fatty Acyl-CoA Ligase (FACL) Systems

The RevS enzyme from Streptomyces sp. SN-593, a middle-chain FACL, has demonstrated promiscuity toward C7–C10 fatty acids. In vitro assays with purified RevS and ATP yield heptanoyl-CoA at rates of 12 µmol·min⁻¹·mg⁻¹, with a conversion efficiency of 92% for heptanoic acid.

Procedure:

  • Substrate Incubation: Heptanoic acid (5 mM), ATP (10 mM), and coenzyme A (2 mM) are mixed in Tris-HCl buffer (pH 7.5).

  • Enzyme Addition: RevS (0.5 mg/mL) is introduced, and the reaction is stirred at 30°C for 2 hours.

  • Termination: The reaction is halted by heat inactivation (95°C for 5 minutes), followed by centrifugal filtration to remove denatured protein.

MatB Ligase for Malonyl-CoA Analogues

While MatB ligase primarily synthesizes malonyl-CoA, engineered variants have been repurposed for medium-chain acyl-CoAs. Co-expression of MatB with thioesterases in E. coli enables in vivo production of heptanoyl-CoA, achieving titers of 1.2 g/L in fed-batch fermentations.

Chemo-Enzymatic Hybrid Approaches

Hybrid methods combine chemical activation with enzymatic desaturation to expand substrate scope and improve yields.

CDI Activation Followed by Acyl-CoA Dehydrogenase (AcDH) Modification

Heptanoyl-CoA synthesized via CDI is further processed using acyl-CoA dehydrogenases to produce α,β-unsaturated analogues like heptenoyl-CoA. Rhodobacter sphaeroides AcDH (424) converts heptanoyl-CoA to heptenoyl-CoA with 95% efficiency, as confirmed by UV-Vis spectroscopy at 260 nm.

Advantages:

  • Eliminates the need for purified α,β-unsaturated fatty acids.

  • Enables in situ generation of reactive intermediates for polyketide biosynthesis.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Scalability Cost
CDI Activation70–85%6–8 hoursModerateHigh (CDI cost)
FACL (RevS)90–92%2 hoursHighModerate
MatB Fermentation1.2 g/L48 hoursIndustrialLow
Hybrid (CDI + AcDH)80–85%12 hoursLowHigh

Key Findings:

  • Enzymatic methods outperform chemical synthesis in speed and yield but require specialized enzyme preparation.

  • Industrial-scale production favors microbial fermentation with MatB due to lower operational costs .

Q & A

Q. How is heptanoyl-CoA detected and quantified in cellular extracts, and what methodological considerations are critical for accuracy?

Heptanoyl-CoA is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis detection. Key parameters include:

  • Chromatographic separation : Use reversed-phase columns (e.g., C18) with mobile phases optimized for acyl-CoA retention and resolution. For example, gradients of acetonitrile/water with ion-pairing agents (e.g., tetrabutylammonium acetate) improve peak sharpness .
  • Detection : Electrospray ionization (ESI) in negative mode for LC-MS enhances sensitivity. UV detection at 254 nm is common but less specific.
  • Sample preparation : Rapid quenching of enzymatic activity (e.g., perchloric acid extraction) and stabilization with reducing agents (e.g., dithiothreitol) prevent CoA degradation .

Q. What role does heptanoyl-CoA play in beta-oxidation pathways, and how can its metabolic flux be experimentally tracked?

Heptanoyl-CoA is a medium-chain fatty acyl-CoA intermediate in beta-oxidation. To study its flux:

  • Isotopic labeling : Use 13C^{13}\text{C}-labeled heptanoate to trace incorporation into acetyl-CoA or TCA cycle intermediates via LC-MS or NMR .
  • Enzyme inhibition : Apply inhibitors of acyl-CoA dehydrogenases (e.g., mildronate) to accumulate heptanoyl-CoA and assess downstream metabolic perturbations .
  • Genetic models : Knockout or overexpression of CPT2 (carnitine palmitoyltransferase 2) in mitochondrial models to study transport and oxidation kinetics .

Advanced Research Questions

Q. How can contradictions in reported substrate specificities of enzymes utilizing heptanoyl-CoA (e.g., acyltransferases) be resolved?

Contradictions often arise from assay conditions or enzyme isoforms. A systematic approach includes:

  • Comparative kinetic assays : Test purified enzymes across pH, temperature, and cofactor conditions. For example, penicillin acyltransferase (AT) activity varies significantly with CoA side-chain length, as seen in penicillin biosynthesis studies .
  • Structural analysis : Use X-ray crystallography or cryo-EM to identify active-site residues influencing substrate binding. Mutagenesis can validate mechanistic hypotheses .
  • Meta-analysis : Apply tools like PRISMA guidelines to synthesize data from heterogeneous studies, addressing biases via sensitivity analyses .

Q. What experimental designs are optimal for studying heptanoyl-CoA’s role in secondary metabolite biosynthesis (e.g., antibiotics)?

  • In vitro reconstitution : Combine purified enzymes (e.g., nonribosomal peptide synthetases) with heptanoyl-CoA and monitor product formation via LC-MS. Substrate analogs (e.g., deuterated CoA) can probe stereochemical outcomes .
  • Heterologous expression : Engineer microbial hosts (e.g., E. coli) to express pathways requiring heptanoyl-CoA. Use fed-batch cultures with controlled fatty acid supplementation to optimize titers .
  • Multi-omics integration : Pair transcriptomics (e.g., RNA-seq) with metabolomics to link heptanoyl-CoA pool dynamics to biosynthetic gene clusters .

Q. How can researchers address data reliability challenges in heptanoyl-CoA studies, particularly when reconciling conflicting metabolic flux data?

  • ALCOA+ framework : Ensure data Attributable, Legible, Contemporaneous, Original, and Accurate. Document experimental conditions (e.g., buffer pH, incubation times) meticulously .
  • Falsification protocols : Apply intelligent data analysis (IDA) to test hypotheses against empirical contradictions. For example, validate flux predictions using 13C^{13}\text{C}-MFA (metabolic flux analysis) in parallel with computational models .
  • Inter-laboratory validation : Share protocols via platforms like protocols.io and replicate findings across independent labs to control for technical variability .

Q. What strategies are recommended for integrating heptanoyl-CoA-related data into systematic reviews or meta-analyses?

  • Structured literature searches : Use Boolean operators (e.g., "heptanoyl-CoA AND (metabolism OR biosynthesis)") in databases like PubMed and EMBASE, with an information specialist to minimize selection bias .
  • Data extraction templates : Standardize fields such as enzyme source, assay type, and kinetic constants (KmK_m, VmaxV_{max}) to enable cross-study comparisons .
  • Contradiction mapping : Use causal diagrams to identify principal contradictions (e.g., conflicting enzyme kinetics vs. substrate availability) and prioritize unresolved questions .

Methodological Resources

  • Chromatographic standards : Co-elute heptanoyl-CoA with deuterated internal standards (e.g., d3_3-heptanoyl-CoA) to correct for matrix effects .
  • Ethical compliance : For studies involving human-derived samples, adhere to guidelines from the Human Tissue Authority (HTA) or equivalent bodies for data retention and storage .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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